3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate
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Overview
Description
3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate is a chemical compound known for its unique structure and reactivity. This compound features a combination of alkyne and enone functionalities, making it a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate typically involves the reaction of 3-butynoic acid with propargyl alcohol under acidic conditions to form the ester linkage. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or enone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate involves its interaction with various molecular targets. The alkyne and enone functionalities allow it to participate in cycloaddition reactions, forming new ring structures. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates. The compound can also act as an electrophile in Michael addition reactions, where nucleophiles attack the β-carbon of the enone moiety .
Comparison with Similar Compounds
Similar Compounds
3-Butynoic acid, 3-oxo-3-(2-propyn-1-yloxy)-1-propen-1-yl: Similar in structure but with different reactivity due to the presence of additional functional groups.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a prop-2-yn-1-yl group but differs in its overall structure and applications.
Uniqueness
3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate is unique due to its combination of alkyne and enone functionalities, which provide a wide range of reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of diverse chemical structures.
Properties
CAS No. |
139144-23-3 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(3-oxo-3-prop-2-ynoxyprop-1-enyl) but-3-ynoate |
InChI |
InChI=1S/C10H8O4/c1-3-5-9(11)14-8-6-10(12)13-7-4-2/h1-2,6,8H,5,7H2 |
InChI Key |
XJEKLDLHNBKSEW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)OC=CC(=O)OCC#C |
Origin of Product |
United States |
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